1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole
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Overview
Description
1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole is a heterocyclic compound that belongs to the pyrroloimidazole family. This compound is characterized by the presence of both bromine and iodine atoms attached to the pyrroloimidazole core. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole typically involves the halogenation of a pyrroloimidazole precursor. One common method is the sequential bromination and iodination of the pyrroloimidazole ring. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst to facilitate the halogenation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the halogen reagents.
Chemical Reactions Analysis
Types of Reactions
1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The halogen atoms can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles or electrophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrroloimidazole derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research into its biological activity could lead to the development of new therapeutic agents for various diseases.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
Similar Compounds
3-bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole: This compound has a similar pyrroloimidazole core but with a methyl group instead of an iodine atom.
3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid: Another related compound with a carboxylic acid functional group.
Uniqueness
1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct advantages in synthetic applications and biological activity compared to similar compounds .
Properties
Molecular Formula |
C6H6BrIN2 |
---|---|
Molecular Weight |
312.93 g/mol |
IUPAC Name |
1-bromo-3-iodo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole |
InChI |
InChI=1S/C6H6BrIN2/c7-5-4-2-1-3-10(4)6(8)9-5/h1-3H2 |
InChI Key |
CBCGRHXXYVAHKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N=C(N2C1)I)Br |
Origin of Product |
United States |
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